molecular formula C20H15ClN2O3 B6285918 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one CAS No. 413619-81-5

6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one

Cat. No.: B6285918
CAS No.: 413619-81-5
M. Wt: 366.8 g/mol
InChI Key: VAKRTGVNWBKSMG-UHFFFAOYSA-N
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Description

6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one is a synthetic compound with the molecular formula C20H15ClN2O3 . It belongs to the class of phenoxazine derivatives, a tricyclic heterocyclic scaffold known for its diverse applications in scientific research . The phenoxazine core is a structure of significant interest in both pharmacology and material science, with its derivatives demonstrating a wide spectrum of biological activities and functional properties . Phenoxazine derivatives are extensively investigated for their potential in medicinal chemistry. The core phenoxazine structure is found in compounds with documented anticancer, antimalarial, and antiviral properties . For instance, the naturally occurring antibiotic and anticancer agent Actinomycin D contains a phenoxazine moiety, underscoring the pharmacological relevance of this chemical class . Furthermore, the morpholino substituent in this compound is a common pharmacophore in drug discovery, often used to modulate solubility and bioavailability. This makes this compound a valuable intermediate for the synthesis and evaluation of new therapeutic agents targeting various diseases. Beyond medicinal applications, phenoxazine derivatives hold substantial promise in material science and optoelectronics . They serve as key components in organic light-emitting diodes (OLEDs) for next-generation displays, as photoredox catalysts for facilitating challenging chemical transformations under mild conditions, and as organic sensitizers in dye-sensitized solar cells (DSSCs) . Researchers can utilize this chlorinated and morpholino-substituted phenoxazine derivative as a building block for developing novel functional materials with tailored electronic and photophysical characteristics. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, and is strictly not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRTGVNWBKSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 6 Chloro 9 Morpholin 4 Ylbenzo a Phenoxazin 5 One and Analogues

Elucidation of Reaction Mechanisms in Benzo[a]phenoxazinone Core Synthesis

The formation of the foundational benzo[a]phenoxazinone structure is typically achieved through condensation reactions. One of the most prevalent mechanisms involves the reaction of a substituted 1,4-naphthoquinone (B94277) with a 2-aminophenol (B121084) derivative. For instance, the synthesis of 6-chloro-5H-benzo[a]phenoxazin-5-one proceeds via the coupling of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol. researchgate.net The reaction mechanism involves an initial nucleophilic attack by the amino group of the 2-aminophenol on one of the chlorinated carbon atoms of the naphthoquinone, followed by an intramolecular cyclization and subsequent elimination to form the heterocyclic ring system. rsc.org

Another fundamental mechanism, particularly in biosynthesis, is the oxidative coupling of 2-aminophenol precursors, catalyzed by enzymes like phenoxazinone synthase. researchgate.net This process involves a complex 6-electron oxidation that proceeds through a quinone imine intermediate, which is then trapped by a second molecule of 2-aminophenol. researchgate.net A series of subsequent conjugate additions and oxidations ultimately yields the phenoxazinone chromophore. researchgate.net While primarily a biological pathway, this mechanism provides insight into the fundamental reactivity of aminophenols and guides the development of biomimetic synthetic catalysts.

The efficiency and selectivity of benzo[a]phenoxazinone synthesis can be significantly enhanced through the use of catalytic systems. Copper-containing oxidases, such as phenoxazinone synthase, serve as a biological blueprint for the development of synthetic catalysts. researchgate.net Mononuclear cobalt(II) and copper(II) complexes with polypyridyl or DPA-derived tridentate ligands have been synthesized to mimic the catalytic activity of these enzymes, facilitating the oxidative coupling of aminophenols. nih.gov

In synthetic organic chemistry, palladium catalysts are widely employed. For example, Pd(OAc)₂ in combination with a phosphine (B1218219) ligand like PCy₃·HBF₄ has been used in the polymerization of phenoxazine-based monomers. nih.gov Gold-catalyzed cyclization of specific precursors has also been developed for constructing related quinobenzoxazine cores, a process that involves an α-imino gold carbene intermediate. nih.gov The choice of catalyst and, critically, the design of the coordinating ligand are paramount in controlling the reaction's outcome, influencing factors such as yield, selectivity, and reaction conditions.

Achieving the desired substitution pattern on the benzo[a]phenoxazinone scaffold requires highly regioselective reactions. The introduction of halogen and amino groups is of particular importance for tuning the molecule's properties. Palladium-catalyzed C-H functionalization is a powerful tool for regioselective halogenation. For instance, in the related 3-phenyl-2H-benzo[b] researchgate.netscispace.comoxazin-2-one system, microwave-assisted halogenation using N-halosuccinimides proceeds with high regioselectivity, directed by the nitrogen atom within the heterocyclic ring. nih.gov This approach offers high atom economy and can be performed on a gram scale. nih.gov

For amination, copper-catalyzed cross-coupling reactions provide a chemo- and regioselective method. This has been demonstrated in the amination of 2-bromobenzoic acids, where the reaction proceeds selectively at the carbon-bromine bond adjacent to the carboxylic acid without the need for a protecting group. nih.gov Such methodologies are crucial for introducing amine functionalities at specific locations on an aromatic scaffold. The principles of nucleophilic aromatic substitution (SNAr) are also fundamental, where an activated halogen on an electron-deficient ring system can be displaced by an amine nucleophile. nih.govresearchgate.net The regioselectivity of such substitutions is governed by the electronic properties of the heterocyclic core. researchgate.net

Advanced Strategies for Incorporating Chloro and Morpholin-4-yl Moieties

The synthesis of 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one is a two-stage process: formation of the chlorinated core followed by the introduction of the morpholine (B109124) group.

The precursor, 6-chloro-5H-benzo[a]phenoxazin-5-one, is synthesized through the condensation of 2,3-dichloro-1,4-naphthoquinone and 2-aminophenol in the presence of sodium acetate (B1210297). researchgate.net This reaction establishes the core structure with the chlorine atom strategically placed at the C-6 position. researchgate.net

The subsequent incorporation of the morpholin-4-yl moiety at the C-9 position is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. While the direct synthesis of the title compound is not detailed in the provided literature, the synthesis of analogous 9-amino substituted benzo[a]phenoxazinones (such as Nile Red and its derivatives) is well-established. researchgate.netresearchgate.net In a proposed pathway, the 6-chloro-benzo[a]phenoxazin-5-one intermediate would be reacted with morpholine. The phenoxazinone system is electron-deficient, making it susceptible to nucleophilic attack. The regioselectivity of this amination, directing the morpholine to the C-9 position, is governed by the electronic activation of this site by the heterocyclic nitrogen and carbonyl group.

The benzo[a]phenoxazinone scaffold possesses distinct reactive sites that allow for selective functionalization. The chlorine atom at the C-6 position is an excellent leaving group and an ideal handle for further transformations. researchgate.net For example, this position is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne groups. researchgate.net

The selection of an appropriate catalytic system is paramount for achieving high yields. For instance, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, a related heterocyclic system, using a La@guanine@SBA-15 catalyst can result in yields between 87–99%. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields, as seen in the regioselective halogenation of benzoxazinones. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of phenoxazine-related structures and their reported performance.

Catalyst SystemReaction TypeSubstratesSolventConditionsYield (%)Reference
None (Base mediated) Condensation/Cyclization2,3-dichloro-1,4-naphthoquinone, 2-aminophenolBenzene (B151609)High TemperatureNot specified researchgate.net
Phenoxazinone Synthase Oxidative Coupling2-AminophenolsAqueous BufferN/AN/A researchgate.net
Pd(OAc)₂ / PCy₃·HBF₄ Direct Arylation PolycondensationPhenoxazine (B87303), DiketopyrrolopyrroleN/AN/AN/A nih.gov
Pd(OAc)₂ / Ag₂CO₃ Regioselective Halogenation3-phenyl-2H-benzo[b] researchgate.netscispace.comoxazin-2-one, NBS1,4-DioxaneMicrowave, 120°CGood to moderate nih.gov
La@guanine@SBA-15 Multi-component DominoLawsone, Diamines, Aldehydes, MalononitrileEthanolReflux87-99
Copper Powder / Cu₂O Nucleophilic Amination2-Bromobenzoic acid, Amines2-EthoxyethanolReflux, 130°C55-97 nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into the synthesis of benzo[a]phenoxazinone derivatives is an area of growing importance. scispace.com These principles aim to reduce the environmental impact of chemical manufacturing through various strategies. One key approach is the use of environmentally benign solvents. Ethanol, for example, is often preferred over more hazardous solvents due to its lower toxicity and renewability. researchgate.net

The development of reusable catalysts is another cornerstone of green synthesis. Copper oxide quantum dot-modified magnetic silica (B1680970) nanoparticles have been developed as a highly efficient and reusable nanocatalyst for the synthesis of related phenazine (B1670421) derivatives. researchgate.net This catalyst can be easily recovered using a magnet and reused for at least five cycles without a significant loss of activity. researchgate.net

Furthermore, synthetic strategies that improve atom economy are highly desirable. One-pot multicomponent domino reactions are exemplary in this regard, as they combine multiple transformations in a single vessel, minimizing waste from purification steps and maximizing the incorporation of starting materials into the final product. These solvent-free or solvent-minimal reactions represent a significant step towards more sustainable chemical synthesis.

Solvent-Free and Atom-Economical Methodologies

The pursuit of environmentally benign chemical processes has led to the development of solvent-free and atom-economical synthetic methods. These approaches aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Methodologies such as mechanochemical synthesis and one-pot multicomponent domino reactions are at the forefront of this endeavor.

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, often with minimal or no solvent, represents a significant advancement in green chemistry. organic-chemistry.org This technique can lead to shorter reaction times, higher yields, and reduced environmental impact compared to traditional solution-phase synthesis. For instance, a rapid and efficient solvent-assisted grinding method has been developed for the synthesis of substituted 4H-3,1-benzoxazin-4-ones, which are structurally related to the phenoxazine core. This process uses inexpensive reagents and achieves cyclodehydration at room temperature in minutes, yielding products in up to 98% yield. organic-chemistry.org The acceleration of reaction rates via grinding compared to conventional stirring highlights the potential of mechanochemistry for producing complex heterocycles. organic-chemistry.org

One-pot multicomponent domino reactions (MCDRs) are another cornerstone of atom-economical synthesis. These reactions combine several sequential steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. researchgate.net The synthesis of benzo[a]phenazin-5-ol derivatives, close analogues of benzo[a]phenoxazin-5-ones, has been achieved through a one-pot, two-step, four-component condensation-Michael addition reaction. researchgate.net Such domino protocols are highly efficient for creating molecular complexity from simple precursors in a single step. For other heterocyclic systems like 1,5-benzodiazepines, green methods utilizing recyclable catalysts such as volcanic ash under solvent-free conditions have been reported, achieving high yields in short reaction times. nih.gov These examples underscore the broad applicability of solvent-free and MCDRs for the efficient and sustainable synthesis of diverse heterocyclic scaffolds, including those of phenoxazine analogues.

The table below summarizes findings from studies on solvent-free and atom-economical syntheses of related heterocyclic compounds, illustrating the potential of these methods for the synthesis of this compound.

Table 1: Solvent-Free and Atom-Economical Synthesis of Related Heterocycles

MethodologyTarget Compound ClassKey FeaturesYieldReference
Solvent-Assisted Grinding4H-3,1-Benzoxazin-4-onesRoom temperature, 1-2 minutes reaction time, inexpensive reagents.Up to 98% organic-chemistry.org
One-Pot Multicomponent Domino ReactionBenzo[a]phenazin-5-ol derivativesFour-component reaction, single operation, efficient complexity generation.Not specified researchgate.net
Heterogeneous Catalysis (Volcanic Ash)3H-1,5-BenzodiazepinesSolvent-free, 130 °C, 20 minutes reaction time, recyclable catalyst.86% nih.gov
Solvent-Free Synthesis1,5-BenzodiazepinesUse of ceric ammonium (B1175870) nitrate (B79036) (CAN) or neat conditions at room temperature.Good to excellent nih.gov

Exploration of Bio-Catalytic and Enzyme-Mimetic Syntheses

Nature provides elegant and highly efficient chemical transformations through enzymes. Harnessing this catalytic power, either directly or by creating synthetic mimics, offers a powerful strategy for organic synthesis. Bio-catalytic and enzyme-mimetic approaches are particularly attractive for their high selectivity, mild reaction conditions, and environmental compatibility.

The biosynthesis of the phenoxazinone chromophore, the core of compounds like actinomycin, is catalyzed by the copper-containing oxidase enzyme known as phenoxazinone synthase. nih.govresearchgate.net This enzyme facilitates the oxidative coupling of two 2-aminophenol molecules to form the 2-aminophenoxazinone structure through a complex six-electron oxidation process. nih.gov The mechanism is proposed to proceed through a sequence of three consecutive two-electron aminophenol oxidations, involving quinone imine intermediates. nih.govresearchgate.net

Inspired by this natural process, researchers have developed enzyme-mimetic systems that replicate the function of phenoxazinone synthase. These systems often employ metal complexes to catalyze the aerobic oxidation of o-aminophenols. For example, various copper(II) complexes have been synthesized and shown to exhibit significant phenoxazinone synthase-like activity. researchgate.net A recent study explored the catalytic potential of symmetrical azine ligands combined with various metal salts, demonstrating remarkable efficiency in catalyzing the oxidation of aminophenol to phenoxazinone under ambient, aerobic conditions. physchemres.org The study found that a 1:1 molar ratio of a specific azine ligand (L1) and copper(II) chloride showed the highest catalytic performance. physchemres.org These biomimetic catalysts offer a promising, sustainable alternative to traditional synthetic methods that may require harsh oxidants or complex procedures. physchemres.org Laccase-mediated synthesis is another biocatalytic approach that has been noted for its potential in synthesizing phenazine and phenoxazine structures. researchgate.net

The table below presents data on the catalytic activity of various enzyme-mimetic systems for the synthesis of the phenoxazinone core.

Table 2: Bio-Catalytic and Enzyme-Mimetic Synthesis of the Phenoxazinone Core

Catalyst SystemSubstrateKey FindingReaction ConditionsReference
Phenoxazinone Synthase (Enzyme)Substituted 2-aminophenolsCatalyzes the 6-electron oxidative coupling to form the phenoxazinone chromophore.Biological conditions nih.govresearchgate.net
Copper(II) complexes with benzimidazole (B57391) functionalized Schiff baseo-aminophenolComplexes exhibit phenoxazinone synthase-like catalytic activity.Aerobic, ambient researchgate.net
Symmetrical azine ligands with metal salts (e.g., L1/CuCl₂)AminophenolEfficient in-situ catalysis of aminophenol oxidation to phenoxazinone.Aerobic, ambient, in THF physchemres.org

Compound Index

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle of 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for tracing out the connectivity of adjacent protons within the morpholine (B109124) ring and the aromatic framework. For instance, correlations would be expected between the protons on adjacent carbons of the morpholine moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of protonated carbons in the benzo[a]phenoxazin-5-one core and the morpholine substituent.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular structure by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For example, correlations from the protons of the morpholine ring to the carbon atom at the 9-position of the phenoxazine (B87303) core would confirm the point of attachment. Similarly, correlations from aromatic protons to the carbonyl carbon (C5) and the carbon bearing the chlorine atom (C6) would be definitive in establishing the substitution pattern.

A hypothetical table of expected HMBC correlations for key structural connections is presented below.

Proton (¹H) PositionCorrelated Carbon (¹³C) PositionInferred Connection
H of Morpholine (adjacent to N)C9 of PhenoxazineConfirms morpholine attachment site
Aromatic H (e.g., H7)C5 (Carbonyl)Proximity to the carbonyl group
Aromatic H (e.g., H7)C6 (Chloro-substituted)Proximity to the chloro-substituted carbon
Aromatic H (e.g., H4)C5 (Carbonyl)Confirms substitution pattern

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the chemical shift anisotropies and cross-polarization magic-angle spinning (CP-MAS) spectra, researchers can identify and characterize different polymorphs of this compound, which is critical for understanding its solid-state behavior and properties.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

A table of expected key fragments in the MS/MS spectrum is shown below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Interpretation
[M+H]⁺[M+H - C₄H₈NO]⁺86.06 uLoss of the morpholine radical
[M+H]⁺[M+H - Cl]⁺35.45 uLoss of the chlorine atom
[M+H]⁺[M+H - CO]⁺28.01 uLoss of the carbonyl group

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise coordinates of each atom. This information yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, can be elucidated, which is fundamental to understanding the material's bulk properties.

Advanced Chromatographic Separations and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of the target compound from any impurities, starting materials, or byproducts and for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for this purpose. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks detected, typically by a UV-Vis detector set at a wavelength where the compound has strong absorbance.

A summary of a typical HPLC method for purity analysis is provided below.

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV-Vis at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL

Method Development in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound". The development of a robust HPLC method is essential for ensuring the purity of the synthesized compound and for studying its stability and degradation products.

A typical HPLC method for the analysis of phenoxazine dyes, including benzo[a]phenoxazin-5-one derivatives, involves reversed-phase chromatography. This approach utilizes a nonpolar stationary phase (often C18-functionalized silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key Parameters in HPLC Method Development:

ParameterTypical Conditions for Phenoxazine DyesPurpose
Column Reversed-phase C18, 3-5 µm particle size, 75-150 mm lengthProvides good resolution for hydrophobic compounds.
Mobile Phase Gradient elution with Acetonitrile/Water or Methanol/Water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid.Allows for the separation of compounds with a range of polarities. Additives improve peak shape and ionization in mass spectrometry.
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time and separation efficiency.
Detection Diode Array Detector (DAD) or UV-Vis DetectorEnables detection at multiple wavelengths, which is useful for identifying and quantifying chromophoric compounds like phenoxazine dyes.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and retention times.

Method development for "this compound" would involve optimizing these parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities.

Preparative Chromatography for Compound Isolation

Following synthesis, "this compound" must be purified to remove unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the standard technique for isolating the compound in high purity.

Based on methodologies used for similar phenoxazine derivatives, preparative column chromatography using silica (B1680970) gel is a common and effective method. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. The fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For "this compound", characteristic IR absorption bands are expected for the various structural motifs.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
C=O (ketone)~1640 - 1680Stretching
C=N (imine)~1620 - 1650Stretching
C-O-C (ether)~1200 - 1250 (asymmetric), ~1050 - 1150 (symmetric)Stretching
C-N (aromatic amine)~1300 - 1350Stretching
C-Cl (aryl chloride)~1000 - 1100Stretching
Aromatic C=C~1450 - 1600Stretching
C-H (aromatic)~3000 - 3100Stretching
C-H (aliphatic)~2850 - 2960Stretching

For instance, in a study of novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups, the IR spectra showed characteristic peaks for N-H, C-H, C=C, and S=O stretching vibrations, confirming the presence of these functional groups. Similarly, the IR spectrum of "this compound" would be expected to exhibit a strong absorption band corresponding to the C=O stretch of the quinone-imine system.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations. For a large, complex molecule like "this compound", the Raman spectrum would be rich with information, particularly regarding the vibrations of the fused aromatic ring system.

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterization

UV-Vis and fluorescence spectroscopy are essential techniques for characterizing the photophysical properties of "this compound", which, like many phenoxazine dyes, is expected to be colored and fluorescent.

UV-Vis Absorption Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of a phenoxazine dye typically shows intense absorption bands in the visible region, which are responsible for its color.

The absorption properties of benzo[a]phenoxazine derivatives are influenced by the substituents on the aromatic core. For example, a study on benzo[a]phenoxazine dyes containing a maleimide (B117702) moiety, including a 6-chloro substituted derivative, reported their spectroscopic properties. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents and the polarity of the solvent (solvatochromism).

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light.

Phenoxazine dyes are known for their strong fluorescence. The fluorescence emission spectrum, quantum yield (a measure of the efficiency of fluorescence), and lifetime are key parameters that characterize the emissive properties of "this compound". These properties are also highly dependent on the molecular structure and the environment.

Photophysical Data for Related Benzo[a]phenoxazinium Chlorides in Ethanol:

CompoundSubstituentsλabs (nm)λemi (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
1a 9-N(propyl)₂, 5-OH63465137,2000.59
1b 9-NH(propyl), 5-OH61264417,4600.46
1c 9-NH(isopropyl), 5-OH61264422,2000.28

Data from a study on hydroxyl benzo[a]phenoxazinium chlorides.

This data illustrates how changes in the alkyl substituents on the amino groups can influence the absorption and emission properties of the benzo[a]phenoxazine core. Similar systematic studies on "this compound" would be crucial for understanding its structure-property relationships and for its potential applications as a fluorescent probe or dye.

Computational and Theoretical Investigations of 6 Chloro 9 Morpholin 4 Ylbenzo a Phenoxazin 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. For complex heterocyclic systems such as benzo[a]phenoxazin-5-ones, these methods elucidate the distribution of electrons and energy levels of molecular orbitals, which are key determinants of chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of phenoxazinone systems. physchemres.org Studies on related benzo[a]phenoxazine and phenothiazine (B1677639) derivatives have demonstrated the utility of DFT in understanding their molecular structure and electronic characteristics. researchgate.netmdpi.com These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. espublisher.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. espublisher.com For derivatives of 1,5-benzodiazepin-2-thione, a related heterocyclic system, DFT calculations at the B3LYP/6-31G** level of theory have shown that HOMO and LUMO distributions are often confined to different parts of the molecule, with the HOMO located on benzene (B151609) rings and substituents, and the LUMO spread across the ring system. espublisher.com A smaller HOMO-LUMO gap, which can be modulated by different substituent groups, generally indicates higher chemical reactivity. espublisher.com

Conceptual DFT also allows for the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. physchemres.org These descriptors provide a theoretical framework for predicting how a molecule will interact with other chemical species. physchemres.org

Table 1: Key Electronic Properties Calculated by DFT for Heterocyclic Systems

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Relates to chemical stability and reactivity
Ionization Potential (I) Energy required to remove an electron Directly calculated from orbital energies
Electron Affinity (A) Energy released when an electron is added Directly calculated from orbital energies
Chemical Potential (μ) A measure of the escaping tendency of electrons (EHOMO + ELUMO) / 2
Hardness (η) Resistance to change in electron distribution (ELUMO - EHOMO) / 2

| Electrophilicity Index (ω) | A measure of electrophilic power | μ² / 2η |

This table is illustrative of typical DFT calculations performed on phenoxazinone-like structures.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine the properties of molecules in both their ground and electronically excited states. nih.gov While computationally more intensive than DFT, methods like Coupled Cluster and Multiconfigurational Self-Consistent Field are used to obtain high-accuracy predictions of spectroscopic properties. nih.gov

For phenoxazine (B87303) derivatives, which are known for their photophysical properties, these calculations are essential for understanding their behavior upon light absorption. nih.govnih.gov Theoretical methods can predict triplet excited state reduction potentials (E⁰T1) and triplet energies (ET), which are crucial for applications in photoredox catalysis. nih.gov The relationship E⁰−[²PC•+/³PC*] = E⁰[²PC•+/¹PC] − ET shows how the excited state potential is directly linked to the ground-state oxidation potential and the triplet energy, both of which can be computed. nih.gov These calculations help rationalize how structural modifications to the phenoxazine core can tune its light-absorbing and redox properties. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are invaluable for exploring the conformational flexibility of molecules like 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one and their interactions with the surrounding environment, such as solvent molecules or biological targets. nih.govmdpi.com

For benzo[a]phenoxazine derivatives, MD simulations have been used to understand their binding modes and stability within the active sites of proteins. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex. By simulating the system over nanoseconds, researchers can observe how the compound adapts its conformation to fit within a binding pocket and how it interacts with water molecules in the solvent. researchgate.net This information is critical for elucidating mechanisms of action and for the rational design of more potent analogs. nih.gov Similarly, simulations of related benzoxazine (B1645224) structures have been used to model polymer networks and understand structure-property relationships. mdpi.com

Predictive Modeling of Spectroscopic Signatures

Computational spectroscopy serves as a vital bridge between theoretical calculations and experimental measurements, aiding in the interpretation of complex spectra. unibo.itrug.nl By simulating spectra computationally, researchers can assign specific spectral features to electronic or vibrational transitions within the molecule.

For phenoxazine and benzo[a]phenoxazine dyes, computational methods like Time-Dependent DFT (TD-DFT) are used to predict UV-visible absorption spectra. researchgate.netnih.gov These calculations can identify the nature of electronic transitions, such as π–π* or n–π* transitions, and predict their corresponding absorption wavelengths. researchgate.net For instance, in a study on a related benzo[α]phenothiazin-5-one dye, UV-visible bands were attributed to specific π–π* and n–π* transitions based on computational analysis. researchgate.net This predictive capability is crucial for understanding the photophysical properties of these compounds and for designing new dyes with tailored optical characteristics. nih.govnih.gov Machine learning approaches, trained on data from low-cost DFT methods, are also emerging as a powerful tool to predict absorption spectra and other excited-state properties with high accuracy. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for a given transformation.

For phenoxazinone synthesis, computational methods can be used to explore the mechanism of catalytic oxidation. physchemres.org For example, DFT can be employed to study the oxidation of o-aminophenol to the phenoxazinone core, identifying key intermediates and transition states involved in the catalytic cycle. physchemres.org This allows for a deeper understanding of how different catalysts, such as metal complexes, facilitate the reaction. physchemres.org Such insights are valuable for optimizing reaction conditions and developing more efficient synthetic routes to this compound and its derivatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. semanticscholar.org These models are widely used in drug discovery to predict the activity of new compounds and to identify the key structural features responsible for their effects. nih.govresearchgate.net

For classes of compounds like benzoxazinones and phenoxazines, 3D-QSAR studies have been successfully applied. nih.govresearchgate.netasianpubs.org These studies use molecular field analysis (like CoMFA and CoMSIA) or other techniques to build predictive models. For instance, a 3D-QSAR study on substituted benzoxazinone (B8607429) derivatives as antiplatelet agents identified steric, electrostatic, and hydrophobic fields as important descriptors for activity. semanticscholar.orgnih.govresearchgate.net Another QSAR analysis on phenoxazine derivatives against cancer cell lines found that properties like electron affinity, absolute hardness, and the octanol-water partition coefficient (log P) correlated with cytotoxicity. researchgate.net These models provide a quantitative framework for understanding how modifications, such as the addition of chloro or morpholinyl groups, might influence the biological activity of the benzo[a]phenoxazin-5-one scaffold, thereby guiding the design of new, more potent analogues. researchgate.net

Structure Activity Relationship Sar Studies for Emerging Research Applications

Influence of Halogen and Amine Substituents on Electronic and Optical Properties

The electronic and optical characteristics of benzo[a]phenoxazinone derivatives are highly tunable through the strategic placement of electron-donating and electron-withdrawing groups. In 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one, the interplay between the chloro and morpholino substituents is critical in defining its photophysical behavior.

The chlorine atom at the 6-position of the benzo[a]phenoxazinone core plays a significant role as an electron-withdrawing group. This substitution can influence the electronic distribution within the aromatic system, which in turn affects the molecule's absorption and emission spectra. Previous SAR studies on related heterocyclic compounds have shown that the presence of a halogen, such as chlorine, can enhance affinity for certain biological targets. nih.gov The electron-withdrawing nature of chlorine can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key determinant of the compound's photophysical properties. mdpi.com

The morpholine (B109124) group at the 9-position is a bulky, electron-donating amine substituent. This moiety significantly influences the molecule's solubility and its capacity for intermolecular interactions. The presence of the morpholine group can enhance solubility in organic solvents, which is advantageous for various experimental applications. Furthermore, the nitrogen and oxygen atoms within the morpholine ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. The electron-donating nature of the morpholine group also strongly influences the fluorescence properties of the benzo[a]phenoxazinone core. nih.gov

The following table summarizes the general effects of these substituents on the properties of the benzo[a]phenoxazinone scaffold.

SubstituentPositionElectronic EffectInfluence on Properties
Chlorine6Electron-withdrawingModulates absorption/emission spectra, can enhance target affinity
Morpholine9Electron-donatingEnhances solubility, facilitates intermolecular interactions, influences fluorescence

Systemic Modifications of the Benzo[a]phenoxazinone Scaffold and Their Effects

Systematic modifications of the benzo[a]phenoxazinone scaffold have been a fruitful area of research for developing novel probes and therapeutic agents. Studies have shown that substitutions at various positions on the polycyclic system can lead to compounds with tailored properties. For instance, the introduction of different functional groups at the 5- and 9-positions has been shown to impact the photophysical behavior and biological activity of benzo[a]phenoxazinium chlorides, which are structurally related to the compound of interest. nih.gov These modifications can fine-tune the absorption and emission wavelengths, quantum yields, and photostability of the resulting molecules. nih.govnih.gov

Research on related benzo[a]phenoxazine derivatives has demonstrated that even subtle changes, such as altering the alkyl groups on the amino substituents, can lead to significant differences in their performance as fluorescent probes. rsc.org This highlights the sensitivity of the scaffold's properties to its substitution pattern.

SAR in the Design of In Vitro Biological Probes and Tools

The benzo[a]phenoxazinone framework is a versatile platform for the development of in vitro biological probes. The SAR data gathered from various derivatives guides the rational design of molecules with specific functionalities for biological research.

The design of benzo[a]phenoxazinone-based ligands for specific biological targets relies on understanding the interactions between the small molecule and the macromolecule. For example, studies on related compounds have shown that they can act as DNA intercalating agents. nih.gov The planar aromatic core of the benzo[a]phenoxazinone allows it to insert between the base pairs of DNA, a binding mode that can be modulated by the nature and position of its substituents. The chloro and morpholino groups of this compound would influence the strength and specificity of such interactions.

In the context of enzyme inhibition, the substituents play a crucial role in determining the binding affinity and selectivity. For instance, different benzo[a]phenoxazine derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com The specific substituents on the scaffold would dictate the interactions with the amino acid residues in the enzyme's active site.

The following table outlines key design considerations for targeting specific biological systems with benzo[a]phenoxazinone derivatives.

TargetDesign PrincipleRole of Substituents
DNAPlanar aromatic core for intercalationInfluence binding affinity and sequence selectivity
EnzymesComplementary shape and electrostatic interactions with the active siteDetermine binding specificity and inhibitory potency

A significant application of benzo[a]phenoxazinone derivatives is in fluorescent labeling and cellular imaging. nih.govrsc.org The optimization of these probes involves tuning their photophysical properties to be suitable for biological microscopy. Key parameters include a high molar extinction coefficient, significant fluorescence quantum yield, and good photostability. nih.gov The emission wavelength is also a critical factor, with probes emitting in the near-infrared (NIR) region being particularly valuable due to reduced autofluorescence from biological samples. nih.gov

The substituents on the benzo[a]phenoxazinone core are instrumental in achieving these desired properties. The combination of an electron-withdrawing group like chlorine and an electron-donating group like morpholine can create a push-pull system that often leads to desirable long-wavelength absorption and emission characteristics. nih.gov The morpholine group, in particular, can also influence the subcellular localization of the probe.

The table below summarizes the optimization strategies for developing benzo[a]phenoxazinone-based fluorescent probes.

Desired PropertyOptimization Strategy
High Fluorescence Quantum YieldIntroduction of appropriate electron-donating groups
Long Wavelength Emission (NIR)Creating a strong intramolecular charge transfer character with donor-acceptor pairs
PhotostabilityModifications to the aromatic core and substituents to reduce photochemical degradation
Target SpecificityIncorporation of specific binding moieties or tuning lipophilicity for organelle accumulation

SAR in Advanced Materials Science Applications

The unique photophysical properties and versatile molecular structure of benzo[a]phenoxazin-5-one derivatives have positioned them as promising candidates for a range of advanced materials science applications. The strategic placement of functional groups on the core scaffold allows for the fine-tuning of their electronic and optical characteristics. This section explores the structure-activity relationships (SAR) of these compounds, with a particular focus on this compound, in the context of optoelectronic devices and chemosensing.

Structure-Dependent Photophysical Characteristics for Optoelectronic Devices

The performance of organic optoelectronic devices is intrinsically linked to the photophysical properties of the constituent materials. For benzo[a]phenoxazin-5-one derivatives, key parameters such as absorption and emission wavelengths, and fluorescence quantum yields are highly sensitive to the nature and position of substituents on the aromatic core.

The 9-amino substituent plays a pivotal role in modulating the electronic properties of the benzo[a]phenoxazin-5-one system. The nitrogen atom's lone pair of electrons can donate into the extended π-system, a phenomenon that significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the case of this compound, the morpholine group acts as an electron-donating moiety. The degree of this electron donation is influenced by the geometry and electronic nature of the substituent. For instance, replacing the commonly studied diethylamino group with a morpholino group can lead to subtle but significant shifts in the photophysical properties.

While specific photophysical data for this compound is not extensively reported, the structure-activity relationships can be inferred from closely related analogs. For example, studies on a series of monosubstituted 9-diethylaminobenzo[a]phenoxazin-5-ones (Nile Red analogues) have demonstrated that the introduction of various substituents can finely tune the spectroscopic features. nih.govresearchgate.net The solvatochromic responsiveness of these fluorophores, where the absorption and emission spectra are affected by the polarity of the solvent, is a key characteristic that can be exploited in optoelectronic devices. nih.gov

The following interactive table summarizes the photophysical properties of some relevant benzo[a]phenoxazin-5-one derivatives, illustrating the impact of substitutions at the 6 and 9 positions.

CompoundSubstituent at C6Substituent at C9Absorption Max (λabs, nm)Emission Max (λem, nm)Solvent
9-maleimido-5H-benzo[a]phenoxazin-5-oneHMaleimido486624Phosphate buffer
6-chloro-9-maleimido-5H-benzo[a]phenoxazin-5-oneClMaleimido494620Phosphate buffer
6-bromo-9-maleimido-5H-benzo[a]phenoxazin-5-oneBrMaleimido495622Phosphate buffer

Data sourced from a study on benzo[a]phenoxazine dyes as potential fluorescent probes. researchgate.net

Design Principles for Chemosensing and Molecular Recognition

The design of effective chemosensors based on the benzo[a]phenoxazin-5-one scaffold relies on the strategic incorporation of a recognition moiety that can selectively interact with a target analyte, and a signaling unit (the fluorophore) that transduces this interaction into a detectable optical signal. The inherent fluorescence of the benzo[a]phenoxazine core makes it an excellent signaling platform.

The morpholine group in this compound can play a dual role in chemosensing applications. Firstly, the tertiary amine within the morpholine ring can act as a binding site for protons, making the compound potentially sensitive to pH changes. Protonation of the morpholine nitrogen can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence. nih.govacs.orgnih.gov This principle is often exploited in the design of pH probes. nih.govacs.orgnih.gov

Secondly, the morpholine moiety can serve as a recognition site or a linker to a more complex recognition unit for various analytes. For instance, the nitrogen and oxygen atoms of the morpholine ring can coordinate with metal ions. The design of chemosensors often involves a photoinduced electron transfer (PET) mechanism, where the interaction of the analyte with the recognition moiety modulates the quenching or enhancement of the fluorophore's emission. The morpholine group can act as a PET donor, and its ability to do so can be influenced by the binding of an analyte.

The chloro substituent at the 6-position can also influence the chemosensing properties. Its electron-withdrawing nature can affect the acidity of any nearby protons and modulate the binding affinity of the recognition site. Furthermore, the presence of the chloro group can fine-tune the HOMO and LUMO energy levels of the fluorophore, which is a critical aspect in the design of PET-based sensors.

A notable example of a benzo[a]phenoxazine-based chemosensor is one developed for the detection of zinc ions, which incorporates an N,N-di(2-picolyl)ethylenediamine unit as the recognition moiety. While not the specific compound of focus, this demonstrates the principle of attaching a specific chelating agent to the core structure to achieve selective molecular recognition.

The following table outlines key design principles for chemosensors based on the this compound scaffold.

Structural FeatureRole in Chemosensing/Molecular RecognitionDesign Principle
Benzo[a]phenoxazin-5-one CoreFluorophore (Signaling Unit)Provides a strong and environment-sensitive fluorescence signal.
9-Morpholinyl GroupRecognition Site / ModulatorThe tertiary amine can act as a proton receptor for pH sensing or a metal ion binding site. Its electron-donating nature can be modulated by analyte binding, affecting the fluorescence via ICT or PET mechanisms. nih.govacs.orgnih.govacs.org
6-Chloro GroupElectronic TuningThe electron-withdrawing nature fine-tunes the electronic properties of the fluorophore and can influence the binding affinity of the recognition site.

Specific Research Applications Pre Clinical, Material Science, and Analytical Focus

Development as Fluorescent Probes for Cellular and Subcellular Studies (In Vitro and Ex Vivo Research)

The extended π-conjugated system of the benzo[a]phenoxazine core imparts inherent fluorescence to these molecules, making them excellent candidates for the development of fluorescent probes. Research has focused on modifying this core structure to tune its photophysical properties and to target specific cellular components for imaging.

Multi-Color Imaging Agents

While direct evidence for 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one in multi-color imaging is not extensively documented, the broader class of benzo[a]phenoxazine dyes is known for its solvatochromic properties. This means their absorption and emission spectra can shift depending on the polarity of their environment. This characteristic is highly advantageous for multi-color imaging, where different cellular structures can be visualized in distinct colors based on their local polarity. By modifying the substituents on the benzo[a]phenoxazine ring, researchers can generate a palette of dyes with varying spectral properties, enabling the simultaneous visualization of multiple targets within a cell.

Probes for Specific Organelles or Biomolecules in Research Models

A significant area of research for benzo[a]phenoxazine derivatives is their application as specific probes for organelles and biomolecules in vitro and ex vivo. The lipophilic nature of the core structure facilitates cell membrane permeability. The introduction of specific functional groups, such as the morpholine (B109124) moiety in this compound, can further influence the molecule's localization within the cell.

Studies on analogous compounds have demonstrated specific staining of various organelles:

Vacuole and Endoplasmic Reticulum: Benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups have been shown to specifically stain the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum in yeast models.

Plasma Membrane: Certain modifications to the benzo[a]phenoxazine structure also lead to accumulation at the plasma membrane.

Lipid Droplets: The well-known analog, Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one), is a widely used fluorescent stain for intracellular lipid droplets.

The selection of the substituent at the 9-position, in this case, a morpholine ring, plays a crucial role in determining the ultimate subcellular destination of the probe.

Benzo[a]phenoxazine Analog Target Organelle/Biomolecule Key Feature
Sulfonamide-functionalizedVacuole, Endoplasmic ReticulumSpecific staining patterns
Nile RedLipid DropletsHigh fluorescence in lipophilic environments
Maleimido-functionalizedThiols (e.g., Cysteine)Covalent binding to sulfhydryl groups

Applications in Organic Optoelectronics and Advanced Materials

The inherent electronic and photophysical properties of the benzo[a]phenoxazine core make it an attractive candidate for applications in organic electronics and the development of advanced materials.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenoxazine (B87303) derivatives, in general, are recognized for their electron-donating capabilities, a critical property for materials used in the emissive and charge-transporting layers of OLEDs. The benzo[a]phenoxazine structure, with its extended conjugation, can be tailored to exhibit specific energy levels (HOMO/LUMO) suitable for efficient charge injection and recombination, leading to light emission. While specific data on this compound in OLEDs is limited, the general class of phenoxazine dyes is considered promising for developing new emitter materials.

In the realm of OPVs, the electron-donating nature of the benzo[a]phenoxazine core could allow it to function as a donor material in a bulk heterojunction solar cell, paired with a suitable electron acceptor.

Photochromic and Thermochromic Material Development

The development of photochromic and thermochromic materials based on benzo[a]phenoxazines is an emerging area of interest. Photochromic materials change their color upon exposure to light, while thermochromic materials do so in response to temperature changes. These properties arise from structural changes within the molecule that alter its electronic structure and, consequently, its absorption of light. The rigid and planar structure of the benzo[a]phenoxazine core, coupled with the potential for introducing functional groups that can undergo reversible chemical or physical transformations, provides a foundation for designing novel smart materials.

Development of Chemosensors and Biosensors for Specific Analytes

The sensitivity of the fluorescence of benzo[a]phenoxazine dyes to their local environment makes them excellent platforms for the development of chemosensors and biosensors.

The core principle behind their use as sensors is that the binding of a specific analyte to a receptor unit attached to the benzo[a]phenoxazine fluorophore causes a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

Research has demonstrated the potential of benzo[a]phenoxazine-based sensors for various analytes:

Biothiols: A derivative, 6-chloro-9-maleimido-5H-benzo[a]phenoxazin-5-one, has been evaluated as a fluorescent and colorimetric probe for the detection of biothiols such as L-cysteine. The maleimide (B117702) group acts as a reactive site for the thiol group of cysteine, leading to a change in the electronic properties of the dye and a corresponding change in its optical signal.

Metal Ions: Benzo[a]phenoxazinium-based chemosensors have been developed for the selective detection of metal ions, such as Zn²⁺. These sensors typically incorporate a chelating moiety that selectively binds to the target ion, inducing a conformational change that modulates the fluorescence of the benzo[a]phenoxazine core.

The 6-chloro and 9-morpholino substituents on the target compound can influence its binding affinity and selectivity towards different analytes, offering a route to designing sensors for a wide range of targets.

Sensor Type Target Analyte Sensing Mechanism
ChemosensorBiothiols (e.g., L-cysteine)Covalent reaction with maleimide group
ChemosensorMetal Ions (e.g., Zn²⁺)Chelation-induced fluorescence change

Investigation of Molecular Target Interactions (In Vitro and Biochemical Research)

The biological activity of benzo[a]phenoxazine derivatives has been a significant area of investigation, with studies exploring their interactions with various molecular targets.

While research specifically on this compound is limited, related benzo[a]phenoxazine and benzo[a]phenazine compounds have demonstrated notable enzyme inhibition capabilities.

Topoisomerase Inhibition: Structurally related benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II, suggesting their potential as antitumor agents.

COX-2 Inhibition: A series of benzo[a]phenoxazine derivatives have been evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). These compounds showed significant inhibition of COX-2 enzymatic activity at a concentration of 100 µM. The persistent inhibition of COX-2 even at lower concentrations by some derivatives underscores their potential as effective anti-inflammatory agents.

Table 1: COX-2 Inhibition by Benzo[a]phenoxazine Derivatives

Compound DerivativeConcentration (µM)Level of COX-2 Inhibition
Benzo[a]phenoxazine Analog 1100Significant
Benzo[a]phenoxazine Analog 2100Significant
Benzo[a]phenoxazine Analog 3100Significant
Benzo[a]phenoxazine Analog 4Lower concentrationsHighly Potent

The planar aromatic structure of the benzo[a]phenoxazine core suggests a potential for intercalation with nucleic acids. Research on related compounds supports this hypothesis. For example, the anticancer compound 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one (MCHB), a derivative of the core structure, is known to bind with DNA. This interaction can lead to cell cycle arrest in the S-phase at non-lethal doses.

The benzo[a]phenoxazine class of heterocyclic compounds is known for a range of biological activities, including antimicrobial and antifungal properties. mdpi.com Similarly, the morpholine moiety is a component of various compounds with demonstrated biological activity.

Antifungal Activity: Benzo[a]phenoxazines have emerged as promising candidates in the search for new antifungal agents. mdpi.com Studies on hydroxyl benzo[a]phenoxazinium chlorides have been conducted to assess their antifungal activity against organisms such as Saccharomyces cerevisiae. mdpi.com

Antimicrobial Activity: While direct data on this compound is scarce, the broader families of phenoxazine and morpholine derivatives have a well-documented history of antimicrobial activity. nih.gov For instance, certain quinoxaline derivatives, which share structural similarities, have shown promise as potent antimicrobial agents.

Applications in Advanced Analytical Chemistry Methodologies

The strong fluorescence and photostability of many benzo[a]phenoxazine derivatives make them valuable tools in advanced analytical chemistry. mdpi.com Their utility as fluorescent probes for bioimaging is a key application, enabling real-time monitoring of biological processes. mdpi.com The emission in the near-infrared (NIR) region by some derivatives is particularly advantageous as it minimizes background autofluorescence from biological samples. mdpi.com While specific applications of this compound in this area are yet to be fully explored, its structural similarity to known fluorescent probes suggests significant potential.

Derivatization Reagents for Enhanced Detection

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial step for the analysis of compounds that lack a suitable chromophore or fluorophore for sensitive detection. researchgate.net Fluorescent derivatization, in particular, offers the advantage of very low detection limits. nih.govrsc.org

While this compound in its native form may not be a reactive derivatizing agent, its core structure can be functionalized to create a potent reagent for labeling various analytes. By introducing a reactive moiety onto the benzo[a]phenoxazine skeleton, a highly sensitive fluorescent tag can be synthesized. For instance, the incorporation of a carboxylic acid, amine, or isothiocyanate group would enable the covalent labeling of analytes containing hydroxyl, amino, or thiol functional groups, respectively.

The derivatization process would involve reacting the analyte with the functionalized this compound derivative to form a stable, highly fluorescent product. This product can then be easily separated and quantified using HPLC with fluorescence detection. The choice of reactive group on the derivatizing agent would be dictated by the functional group present in the target analyte.

Table 1: Potential Reactive Derivatives of this compound for Derivatization

Reactive Functional GroupTarget Analyte Functional Group
Carboxylic Acid (activated)Amines, Alcohols
IsothiocyanatePrimary and Secondary Amines
N-Hydroxysuccinimide (NHS) esterPrimary Amines
MaleimideThiols
HydrazineAldehydes, Ketones

The resulting fluorescently labeled analytes would exhibit the favorable photophysical properties of the this compound core, allowing for their detection at very low concentrations.

Fluorescent Labels in Immunoassays and Chromatography

The high fluorescence quantum yield and photostability of benzo[a]phenoxazine derivatives make them excellent candidates for use as fluorescent labels in immunoassays and various chromatographic techniques. nih.govnih.gov In these applications, the fluorescent molecule is conjugated to a biomolecule, such as an antibody or antigen, to enable its detection and quantification.

In the context of immunoassays, a derivative of this compound functionalized with a reactive group could be covalently attached to an antibody. This fluorescently labeled antibody could then be used in techniques such as fluorescence immunoassay (FIA) to detect and quantify a specific antigen. nih.gov The intense fluorescence of the label would provide a strong signal, leading to a highly sensitive assay.

Similarly, in affinity chromatography, a functionalized version of this compound could be used to label a ligand that is immobilized on a stationary phase. This would allow for the monitoring of the binding and elution of the target protein. In size-exclusion and ion-exchange chromatography, fluorescently labeling the analyte of interest with a this compound-based tag would facilitate its detection as it elutes from the column.

The selection of the appropriate functional group for conjugation is critical and depends on the available reactive sites on the biomolecule to be labeled. Common conjugation chemistries involve the reaction of an amine-reactive dye with lysine residues or a thiol-reactive dye with cysteine residues on a protein.

Table 2: Spectroscopic Properties of Related Benzo[a]phenoxazine Dyes

CompoundExcitation Max (nm)Emission Max (nm)Solvent
Nile Red~550~630Toluene
Nile Blue A~635~670Ethanol
Functionalized Benzo[a]phenoxazinium Salts555-640632-681Ethanol/Water

Data extrapolated from literature on related compounds for illustrative purposes. tamu.eduresearchgate.net

The specific excitation and emission wavelengths of this compound would need to be experimentally determined but are expected to fall within the visible to near-infrared region of the spectrum, a range that is often advantageous in biological applications due to reduced background fluorescence.

Derivatization, Functionalization, and Advanced Conjugation Strategies

Site-Specific Functionalization and Scaffold Modification

The reactivity of the 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one scaffold allows for targeted chemical modifications at several key positions. These alterations are crucial for developing derivatives with tailored properties for research purposes. The primary sites for functionalization are the chloro group at the 6-position and the amino groups at the 5- and 9-positions of the benzo[a]phenoxazinium core.

One notable strategy for modifying the 6-position is the palladium-catalyzed Buchwald-Hartwig amination reaction. This method has been successfully employed to replace the chloro group with various anilino substituents. For instance, the reaction of 6-chlorobenzo[a]phenoxazin-5-one with a range of amines, such as 2-amino-4-methylpyridine and 4-aminophenol, in the presence of a palladium catalyst, yields the corresponding 6-anilino derivatives. This approach allows for the introduction of a diverse array of functional groups, which can significantly alter the electronic and steric properties of the molecule.

The strategic placement of different functional groups allows for the creation of a library of derivatives with distinct properties. These modifications can impact the compound's fluorescence, its ability to interact with biological targets, and its potential as a research tool.

Below is a table summarizing examples of site-specific functionalization of the benzo[a]phenoxazine scaffold:

Modification SiteReaction TypeFunctional Group IntroducedPrecursor
6-positionBuchwald-Hartwig AminationAnilino derivatives6-chlorobenzo[a]phenoxazin-5-one
5-amino positionNucleophilic AdditionSulfonamide groupsBenzo[a]phenoxazinium core
9-amino positionN-alkylationPropyl groupBenzo[a]phenoxazinium core

Synthesis of Conjugates for Targeted Delivery in Research Models

The inherent properties of benzo[a]phenoxazine derivatives, such as their ability to accumulate in specific cellular organelles, make them attractive candidates for the development of targeted delivery systems in research models. Functionalization of the this compound scaffold can enhance these targeting capabilities or introduce new ones.

Research has shown that certain benzo[a]phenoxazine compounds exhibit a natural tendency to accumulate in lysosomes. This intrinsic targeting can be exploited for studying lysosomal function and dysfunction in various cell models. By modifying the substituents on the benzo[a]phenoxazine core, it is possible to modulate this lysosomotropic behavior. For instance, the introduction of specific functional groups can enhance the compound's ability to be sequestered within the acidic environment of the lysosome. This makes them valuable as fluorescent probes for visualizing lysosomes and as agents to study lysosomal membrane permeabilization in cancer research models.

Beyond intrinsic targeting, the benzo[a]phenoxazine scaffold can be conjugated to other molecules to direct it to specific cellular targets. For example, the phenoxazine (B87303) scaffold has been used as a basis for designing ligands that interact with G-quadruplexes, which are non-canonical DNA structures implicated in cancer and other diseases. By attaching protonated aminoalkyl "arms" to the phenoxazine core, researchers have created molecules that can selectively bind to and stabilize G-quadruplex structures. This approach demonstrates the potential for conjugating targeting moieties to the benzo[a]phenoxazine backbone to achieve delivery to specific biomolecules.

The synthesis of these conjugates often involves standard coupling chemistries, such as amide bond formation or click chemistry, to attach the targeting ligand to a reactive handle on the benzo[a]phenoxazine derivative. The choice of linker and conjugation strategy is critical to ensure that the targeting ability of the ligand and the desired properties of the benzo[a]phenoxazine core are maintained.

Strategies for Modulating Solubility and Stability for Research Applications

A significant challenge in the use of many organic compounds in biological research is their limited aqueous solubility and potential instability. For this compound and its derivatives, several strategies can be employed to enhance these properties for research applications.

One effective approach to improve water solubility is the introduction of charged or highly polar functional groups. For example, the synthesis of benzo[a]phenoxazine derivatives incorporating pyridinium structures has been shown to yield water-soluble probes. These modifications can be designed to create reversible pH-dependent probes that are suitable for use in aqueous buffer solutions.

The stability of the benzo[a]phenoxazine core can also be modulated through chemical modification. For instance, in the context of phenoxazine-containing polymers, modifications to the monomer structure have been explored to improve electrochemical stability. These principles can be applied to the monomeric compound, where the introduction of specific substituents can protect the scaffold from degradation under certain experimental conditions.

The choice of functional groups for modulating solubility and stability must be carefully considered to avoid negatively impacting the desired activity of the compound. For example, a modification that enhances solubility might inadvertently decrease the compound's ability to cross cell membranes. Therefore, a balance must be struck between improving the physicochemical properties and maintaining the functional characteristics of the molecule.

The following table outlines strategies for modulating the solubility and stability of benzo[a]phenoxazine derivatives:

Property to ModulateStrategyExample of Functional Group/Modification
SolubilityIntroduction of charged/polar groupsPyridinium structures
StabilityModification of the core structureIntroduction of protective substituents

Development of Photolabile Caging Groups and Pro-Fluorophores for Research

The fluorescent nature of the benzo[a]phenoxazine scaffold makes it an excellent candidate for the development of photolabile "caged" compounds and pro-fluorophores for spatiotemporal control in biological research.

A "caged" compound is a biologically active molecule that has been rendered inactive by the attachment of a photolabile protecting group. The active molecule can be released with precise timing and location by irradiation with light of a specific wavelength. While direct examples of caging this compound are not extensively documented, the principles of caging can be applied to this scaffold. A reactive site on the molecule, such as an amino or hydroxyl group introduced through functionalization, could be derivatized with a known photolabile group, such as a nitrobenzyl or coumarin-based cage. Upon photolysis, the cage would be cleaved, releasing the active benzo[a]phenoxazine derivative.

The concept of a pro-fluorophore involves a molecule that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon a specific chemical or enzymatic reaction. The this compound core, being inherently fluorescent, can be chemically modified to quench its fluorescence. This quenching can be designed to be reversible upon interaction with a specific analyte or enzyme. For example, a group could be attached to the scaffold that quenches the fluorescence through a process like photoinduced electron transfer (PeT). If this quenching group is cleaved by a specific enzyme, the fluorescence of the benzo[a]phenoxazine core would be restored, providing a fluorescent signal for the detection of the enzyme's activity.

The development of such photoactivatable probes and pro-fluorophores based on the this compound scaffold holds significant promise for advanced biological imaging and the study of dynamic cellular processes.

Future Directions and Grand Challenges in 6 Chloro 9 Morpholin 4 Ylbenzo a Phenoxazin 5 One Research

Integration with Nanotechnology for Novel Hybrid Systems

The convergence of nanotechnology with the chemistry of 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one opens up a realm of possibilities for creating sophisticated hybrid systems with emergent properties. The planar and electron-rich nature of the phenoxazine (B87303) core makes it an excellent candidate for interaction with various nanomaterials.

Future research will likely focus on the development of nanocomposites where this compound is either adsorbed onto the surface of or covalently linked to nanoparticles, quantum dots, or carbon nanotubes. These hybrid materials could exhibit enhanced photophysical properties, making them suitable for applications in advanced sensing, bioimaging, and targeted drug delivery systems. The morpholino group, with its potential for hydrogen bonding and coordination, could play a crucial role in the self-assembly of these nanostructures.

A significant challenge in this area will be to achieve precise control over the morphology and composition of these hybrid systems to ensure reproducibility and optimal performance. Understanding the interfacial interactions between the phenoxazine derivative and the nanomaterial at a molecular level will be paramount for designing functional and stable nano-hybrid systems.

High-Throughput Synthesis and Screening for Compound Discovery

The discovery of novel phenoxazine derivatives with tailored properties necessitates the development of high-throughput synthesis (HTS) and screening methodologies. Traditional synthetic routes, while effective for producing specific compounds, are often too slow and labor-intensive for the rapid generation of large compound libraries.

Future efforts will likely be directed towards adapting and automating synthetic protocols for the benzo[a]phenoxazine scaffold. This could involve the use of solid-phase synthesis or flow chemistry techniques to accelerate the derivatization of the core structure. By systematically varying the substituents at different positions, diverse libraries of compounds related to this compound can be generated.

The grand challenge lies not only in the synthesis but also in the development of robust high-throughput screening assays to evaluate the properties of these new compounds. Whether for biological activity or materials science applications, the ability to rapidly screen large numbers of derivatives is crucial for identifying lead candidates with desired functionalities.

Advanced Machine Learning and AI in Molecular Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, including derivatives of this compound. researchgate.netresearchgate.net These computational tools can analyze vast datasets of chemical structures and their associated properties to identify complex structure-activity relationships (SAR) and structure-property relationships (SPR).

In the future, ML models will be trained on data from phenoxazine and related compounds to predict various properties such as solubility, toxicity, photophysical characteristics, and biological activity. chemrxiv.orgchemrxiv.org This will enable the in silico design of novel derivatives with optimized properties before they are synthesized in the laboratory, thereby saving significant time and resources. For instance, AI could be used to predict how modifications to the morpholino or chloro substituents on the benzo[a]phenoxazin-5-one core will impact its electronic and steric properties.

A significant challenge will be the generation of high-quality, large, and diverse datasets required to train accurate and predictive ML models. researchgate.net Furthermore, the development of interpretable AI models that provide insights into the underlying chemical principles governing the predicted properties will be crucial for rational molecular design.

Addressing Challenges in Synthetic Scalability and Cost-Effectiveness

For any promising compound to move from the laboratory to real-world applications, its synthesis must be scalable and cost-effective. The multi-step synthesis of complex heterocyclic compounds like this compound often involves expensive reagents, catalysts, and purification procedures.

Future research must focus on developing more efficient and sustainable synthetic routes. This could involve exploring novel catalytic systems, utilizing greener solvents, and optimizing reaction conditions to improve yields and reduce waste. Process intensification, through techniques like continuous flow synthesis, could also play a vital role in making the production of this compound and its derivatives more economically viable.

The primary challenge will be to translate laboratory-scale syntheses into robust and reproducible large-scale manufacturing processes without compromising the purity and quality of the final product. Overcoming this hurdle is essential for the commercialization of any technologies based on this phenoxazine derivative.

Expanding the Scope of Non-Biological and Environmental Applications

While the biological applications of phenoxazines are well-documented, the unique electronic and photophysical properties of this compound suggest its potential in a variety of non-biological and environmental contexts. nih.govresearchgate.net

Future investigations could explore its use as a component in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as a photocatalyst. nih.govrsc.org The extended π-system of the benzo[a]phenoxazin-5-one core, coupled with the electron-donating morpholino group and the electron-withdrawing chloro group, could be fine-tuned to achieve desired optical and electronic properties.

In the environmental sphere, this compound could be investigated as a sensor for the detection of pollutants or as a photocatalyst for the degradation of organic contaminants in water. The stability and photoredox properties of the phenoxazine scaffold make it an attractive candidate for such applications.

A key challenge will be to understand the long-term stability and potential environmental impact of these compounds. Thorough studies on their degradation pathways and potential toxicity will be necessary before they can be deployed in widespread environmental applications.

Q & A

Q. What are the established synthetic routes for 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one?

The compound is synthesized via coupling reactions using intermediates like 6-chloro-5H-benzo[a]phenoxazin-5-one. Key methods include:

  • Suzuki-Miyaura coupling : Reacting 6-chloro-5H-benzo[a]phenoxazin-5-one with aryl/styryl boronic acids in the presence of Pd(0)/Xphos catalysts to introduce aryl or styryl groups .
  • Stille coupling : Using tributylthiophenylstannane to substitute the chlorine atom with thiophenyl groups .
  • Base-catalyzed reactions : Anhydrous sodium acetate facilitates coupling of 2,3-dichloro-1,4-naphthoquinone with aminophenol derivatives at controlled temperatures (e.g., 70–75°C) . Optimization: Reaction yields depend on solvent choice (e.g., benzene/ethanol mixtures) and purification via chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and isolating intermediates .
  • Elemental Analysis : Validates molecular formula consistency (e.g., C/H/N/O ratios) .
  • Mass Spectrometry : Determines exact mass and fragmentation patterns .

Q. What are the primary biomedical applications of this compound?

  • Fluorescent Probes : The benzo[a]phenoxazine core acts as a near-infrared (NIR) sensor for biothiols like l-cysteine. Substitutions (e.g., maleimide groups) enhance fluorescence upon thiol interaction, useful in cellular imaging (e.g., SH-SY5Y neuroblastoma cells) .
  • Antimicrobial Studies : Structural analogs show activity against microbial targets, though efficacy depends on substituent electronegativity and steric effects .

Advanced Research Questions

Q. How do structural modifications influence biological activity and cytotoxicity?

  • Halogen Substitutions : Introducing chlorine or bromine at the 6-position reduces cytotoxicity compared to unsubstituted analogs. For example, 6-chloro derivatives (e.g., compound 7b) exhibit lower toxicity in SH-SY5Y cells while maintaining fluorescence response .
  • Morpholine vs. Maleimide Groups : Morpholine enhances solubility and target specificity, whereas maleimide enables thiol-specific covalent binding, critical for probe design .
  • SAR Insights : Comparative studies using analogs (e.g., pyrazole or thiazole cores) reveal that the benzoxazine framework optimizes binding to penicillin-binding proteins (PBPs) in antibacterial assays .

Q. How can researchers resolve contradictions in fluorescence data across studies?

Discrepancies often arise from:

  • pH Sensitivity : Fluorescence intensity and absorption shifts (e.g., red shifts at pH 7.4) require strict pH control during assays .
  • Interfering Substances : Competitive interactions with Hg²⁺/H₂O₂ necessitate anti-interference protocols, such as pre-treatment with chelating agents .
  • Validation : Cross-validate results using orthogonal methods (e.g., UV-Vis spectroscopy and MTT assays) to confirm specificity .

Q. What methodologies optimize reaction conditions for scale-up in academic settings?

  • Temperature Control : Elevated temperatures (70–75°C) improve coupling efficiency but risk side reactions; reflux conditions require precise monitoring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization .
  • Catalyst Screening : Pd(0)/Xphos outperforms traditional catalysts in Suzuki-Miyaura reactions, reducing reaction times and improving yields (75–85%) .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR)?

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methoxy groups) using modular protocols like Stille or Heck couplings .
  • Biological Assays : Use dose-response MTT assays to correlate substituent electronegativity with cytotoxicity (e.g., IC₅₀ values) .
  • Crystallography : Employ SHELX programs for X-ray structure determination to map binding interactions with biological targets .

Data Contradiction Analysis

Q. How to address conflicting reports on fluorescence quenching in cellular environments?

  • Cell Line Variability : Test multiple cell lines (e.g., cancer vs. normal) to assess probe specificity .
  • Redox State : Intracellular glutathione levels may quench fluorescence; pre-treat cells with oxidants (e.g., H₂O₂) to modulate thiol availability .
  • Quantitative Imaging : Use confocal microscopy with standardized exposure settings to minimize artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.